molecular formula C21H20FN3O2 B2952085 4-(2-Fluorophenyl)piperazinyl 5-methyl-3-phenylisoxazol-4-yl ketone CAS No. 505088-33-5

4-(2-Fluorophenyl)piperazinyl 5-methyl-3-phenylisoxazol-4-yl ketone

Cat. No. B2952085
CAS RN: 505088-33-5
M. Wt: 365.408
InChI Key: GOEPFJGUMPLVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(2-Fluorophenyl)piperazinyl 5-methyl-3-phenylisoxazol-4-yl ketone” is a versatile material used in scientific research. It exhibits unique properties that make it suitable for various applications, including drug discovery and development, medicinal chemistry, and pharmaceutical synthesis. The molecular formula of the compound is C21H20FN3O2 and it has a molecular weight of 365.4 .


Molecular Structure Analysis

The molecular structure of “4-(2-Fluorophenyl)piperazinyl 5-methyl-3-phenylisoxazol-4-yl ketone” is determined by its molecular formula, C21H20FN3O2 . Unfortunately, the specific structural details like bond lengths, angles, and 3D conformation were not found in the search results. These details can be obtained using techniques like X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs)

This compound has been studied for its potential as an inhibitor of ENTs, which are integral in nucleotide synthesis, adenosine function regulation, and chemotherapy. ENT inhibitors are predominantly ENT1-selective, but this compound shows a more selective inhibition towards ENT2, which could lead to advancements in targeted therapies .

Molecular Docking Studies

The compound’s analogues have been used in molecular docking studies to understand their binding sites and interactions with target proteins. This is crucial for drug design and development, particularly in identifying non-competitive inhibitors that could offer therapeutic benefits without affecting cell viability or protein expression .

Reference Standard for Pharmaceutical Testing

This compound is available for purchase as a high-quality reference standard, which is essential for ensuring accurate results in pharmaceutical testing. It serves as a benchmark to validate the analytical methods used in drug development and quality control .

Biological Potential Exploration

While not directly related to this specific compound, its structural analogues have shown a range of biological activities. For instance, indole derivatives have been explored for their anti-HIV properties. This suggests that further exploration of this compound’s biological potential could uncover new pharmacological activities .

Safety and Hazards

The safety, risk, hazard, and Material Safety Data Sheet (MSDS) information for “4-(2-Fluorophenyl)piperazinyl 5-methyl-3-phenylisoxazol-4-yl ketone” can be found in chemical databases . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-15-19(20(23-27-15)16-7-3-2-4-8-16)21(26)25-13-11-24(12-14-25)18-10-6-5-9-17(18)22/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEPFJGUMPLVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)piperazinyl 5-methyl-3-phenylisoxazol-4-yl ketone

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